4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole
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Overview
Description
4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is a compound that belongs to the class of organic azides. Organic azides are known for their high reactivity and versatility in various chemical reactions. This compound features an azidomethyl group attached to a cyclopropyl-substituted oxazole ring, making it an interesting subject for research in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole typically involves the introduction of the azidomethyl group to a pre-formed cyclopropyl-substituted oxazole. One common method is the nucleophilic substitution reaction where a halomethyl derivative of the oxazole is treated with sodium azide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow reactors allow for better control over reaction conditions and can handle the potentially hazardous nature of azides more safely than batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reactions: The azidomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in Huisgen cycloaddition reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide in DMF or other aprotic solvents.
Major Products
Triazoles: From cycloaddition reactions.
Amines: From reduction reactions.
Substituted Oxazoles: From nucleophilic substitution reactions.
Scientific Research Applications
4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole largely depends on the type of reaction it undergoes. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 4′-(Azidomethyl)-[1,1′-biphenyl]-2-carbonitrile (AZBC)
- 4′-(Azidomethyl)-[1,1′-biphenyl]-2-carboxamide (AZBX)
- 4′-(Azidomethyl)-2-carboxylic Acid (AZBA)
- 2H-tetrazole,5-[4′-(azidomethyl)[1,1′-biphenyl]-2-yl] (AZBT)
- 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole (BCFI Azide)
Uniqueness
4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is unique due to its cyclopropyl-substituted oxazole ring, which imparts distinct steric and electronic properties compared to other azidomethyl-substituted compounds. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
4-(azidomethyl)-3-cyclopropyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c8-11-9-3-6-4-12-10-7(6)5-1-2-5/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERIWBRPQXVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC=C2CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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